Calcipotriol, anhydrous impurity A [EP]
CAS No.: 126860-83-1
Cat. No.: VC21341909
Molecular Formula: C27H38O3
Molecular Weight: 410.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Calcipotriol, anhydrous impurity A [EP] - 126860-83-1](/images/no_structure.jpg)
CAS No. | 126860-83-1 |
---|---|
Molecular Formula | C27H38O3 |
Molecular Weight | 410.6 g/mol |
IUPAC Name | (E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one |
Standard InChI | InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1 |
Standard InChI Key | KKDBQSPKXAUHPH-NRCQPIEOSA-N |
Isomeric SMILES | C[C@H](/C=C/C(=O)C1CC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
SMILES | CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Canonical SMILES | CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Appearance | White Solid |
Chemical Identity and Structural Characteristics
Chemical Designation and Properties
Calcipotriol, anhydrous impurity A [EP] is chemically defined as 9β,10α-cholesta-5,7-diene-3β,25-diol . This compound is one of four specified impurities (A, B, C, and D) identified in the European Pharmacopoeia monograph for anhydrous calcipotriol. It possesses the following chemical and physical properties:
Structural Relationship to Calcipotriol
Impurity A shares structural similarities with the parent compound calcipotriol (anhydrous), which has the IUPAC name (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol and a molecular weight of 412.6 . The structural difference primarily involves the configuration at the 9,10-position of the steroid nucleus, resulting in a distinct chemical entity with potentially different biological activity and stability characteristics.
Analytical Detection and Quantification Methods
Thin-Layer Chromatography (TLC)
The European Pharmacopoeia describes a specific thin-layer chromatography method for the detection and semi-quantitative analysis of impurity A in calcipotriol preparations:
This TLC method allows for qualitative identification and semi-quantitative assessment of impurity A, with a specified limit of 0.25% relative to the principal component .
This chromatographic approach provides a framework for comprehensive impurity profiling, including the detection of impurity A.
Significance in Pharmaceutical Quality Control
Acceptable Limits and Specifications
Stability Considerations and Degradation Pathways
Environmental Factors Affecting Stability
Calcipotriol and its related impurities, including impurity A, are known to be sensitive to various environmental factors. The parent compound calcipotriol is noted to be "sensitive to heat and light" and undergoes "reversible isomerisation to pre-calcipotriol... in solution, depending on temperature and time."
Degradation Studies
Research indicates that calcipotriol shows "significant deterioration when... exposed to hydrogen peroxide oxidation conditions (3%H₂O₂, 70°C, 10 min)" and "considerable deterioration... when the medication product was exposed to photolytic exposure (1.2 million lux hours, 200wh/m² UV light) and heat exposure (60°C, 2 hours)." While these degradation studies focus on the parent compound, they provide insight into conditions that may influence the formation or transformation of impurity A.
Comparative Analysis with Other Calcipotriol Impurities
Specified Impurities in European Pharmacopoeia
The European Pharmacopoeia identifies four specified impurities for calcipotriol anhydrous:
These structurally related compounds require careful monitoring and control during manufacturing and quality control processes.
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